molecular formula C17H20N2O4 B2579637 6-tert-butyl 2-methyl 7,8-dihydropyrrolo[3,2-e]indole-2,6(3H)-dicarboxylate CAS No. 107474-66-8

6-tert-butyl 2-methyl 7,8-dihydropyrrolo[3,2-e]indole-2,6(3H)-dicarboxylate

Cat. No. B2579637
Key on ui cas rn: 107474-66-8
M. Wt: 316.357
InChI Key: MIZUMQMOWWRMIR-UHFFFAOYSA-N
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Patent
US08664407B2

Procedure details

210 mg (0.63 mMol) of 2 was treated with an HBr-ethyl acetate solution for 30 minutes. The solvent was evaporated and the resulting salt 3 was dried under high vacuum. The 0.63 mmol of 3 prepared above was reacted with 210 mg (0.69 mMol) of 4 in 10 mL of DMF in the presence of 133 mg (0.69 mMol) of EDC for 2 hours. The solvent was evaporated and the crude purified over silica. To give 160 mg of 5 (47.6% yield). M+1=518
Name
2
Quantity
210 mg
Type
reactant
Reaction Step One
Name
HBr ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3
Quantity
0.63 mmol
Type
reactant
Reaction Step Two
Name
Quantity
210 mg
Type
reactant
Reaction Step Three
Name
Quantity
133 mg
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Yield
47.6%

Identifiers

REACTION_CXSMILES
N(C(=C[C:10]1C=CC=[C:15]2[C:11]=1[CH:12]=CN2)C(OC)=O)=[N+]=[N-].Br.[C:20]([O:23]CC)(=[O:22])C.[CH:26]1[C:30]2=[C:31]3[C:35]([CH:36]=[CH:37][C:29]2=[N:28][C:27]=1[C:38]([O:40][CH3:41])=[O:39])=[N:34][CH:33]=[CH:32]3.C1C2=C3C(=CC=C2NC1)NC(C(OC)=O)=C3.C(Cl)CCl>CN(C=O)C>[C:11]([O:23][C:20]([N:34]1[C:35]2[C:31](=[C:30]3[C:29](=[CH:37][CH:36]=2)[NH:28][C:27]([C:38]([O:40][CH3:41])=[O:39])=[CH:26]3)[CH2:32][CH2:33]1)=[O:22])([CH3:10])([CH3:12])[CH3:15] |f:1.2|

Inputs

Step One
Name
2
Quantity
210 mg
Type
reactant
Smiles
N(=[N+]=[N-])C(C(=O)OC)=CC1=C2C=CNC2=CC=C1
Name
HBr ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br.C(C)(=O)OCC
Step Two
Name
3
Quantity
0.63 mmol
Type
reactant
Smiles
C1=C(N=C2C1=C1C=CN=C1C=C2)C(=O)OC
Step Three
Name
Quantity
210 mg
Type
reactant
Smiles
C1CNC=2C1=C1C=C(NC1=CC2)C(=O)OC
Name
Quantity
133 mg
Type
reactant
Smiles
C(CCl)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the resulting salt 3 was dried under high vacuum
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the crude purified over silica

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC2=C3C=C(NC3=CC=C21)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 160 mg
YIELD: PERCENTYIELD 47.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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